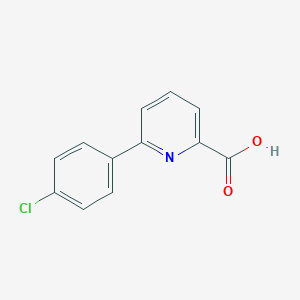

6-(4-Chlorophenyl)picolinic acid

Übersicht

Beschreibung

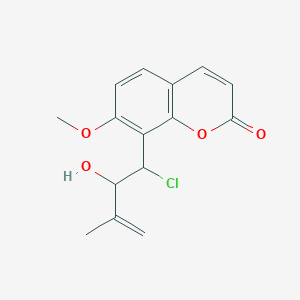

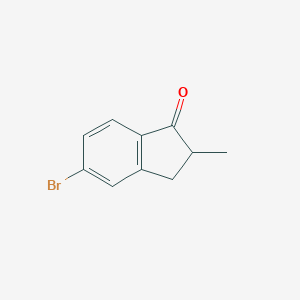

6-(4-Chlorophenyl)picolinic acid is a compound with the CAS Number: 135432-77-8 and a molecular weight of 233.65 . It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid (COOH) substituent at the 2-position .

Molecular Structure Analysis

The IUPAC name for this compound is 6-(4-chlorophenyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C12H8ClNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) .Wissenschaftliche Forschungsanwendungen

Catalysis in Chromic Acid Oxidations

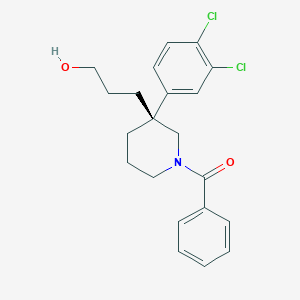

Picolinic acid and its derivatives, like 6-(4-Chlorophenyl)picolinic acid, are effective catalysts in chromic acid oxidations of primary and secondary alcohols. These reactions are first order in chromium-(VI), alcohol, and picolinic acid. The rate-limiting step changes with the acidity of the solution, suggesting a complex reaction mechanism influenced by the structure of picolinic acids (Roček & Peng, 1977).

Microbial Degradation of Polychlorinated Biphenyls

4-Chlorophenyl-2-picolinic acid, a derivative of 6-(4-Chlorophenyl)picolinic acid, is identified as a degradation product in the bacterial conversion of 4-chlorobiphenyl. This conversion involves alternative bioconversion pathways of the meta-cleavage product (MCP), demonstrating the role of picolinic acid derivatives in the microbial degradation of polychlorinated biphenyls (Ahmad et al., 1991).

Crystallography and Hydrogen Bonding Patterns

Studies in crystallography have detailed the hydrogen bonding patterns of compounds involving picolinic acid. These patterns are crucial for understanding the molecular structure and interactions of such compounds (Balasubramani & Muthiah, 2008).

Applications in Herbicide Development

Derivatives of 6-(4-Chlorophenyl)picolinic acid have been explored in the development of herbicides. For instance, certain 3-chloro-6-pyrazolyl-picolinate derivatives show promising herbicidal activity and safety profiles, highlighting the potential of picolinic acid derivatives in agricultural chemistry (Yang et al., 2021).

Formation of Metal Organic Frameworks

Picolinic acid, including its derivatives, plays a role in the formation of robust metal-organic frameworks, which are significant in the field of material science for their potential applications in catalysis, gas storage, and other areas (Yang et al., 2016).

Microbial Catabolism and Environmental Toxicity

Picolinic acid and its derivatives, including 6-(4-Chlorophenyl)picolinic acid, are involved in microbial catabolism pathways. These compounds, derived from L-tryptophan and other aromatic compounds, are degraded by microorganisms, which is important for understanding environmental toxicity and microbial metabolism (Qiu et al., 2018).

Oxidation Reactions with Hydrogen Peroxide

Fe mixed picolinate complexes, including 6-(4-Chlorophenyl)picolinic acid derivatives, have been used to catalyze hydrogen peroxide oxidation of alcohols. These complexes play a significant role in the field of green chemistry, promoting environmentally friendly oxidation reactions (Tanaka et al., 2016).

Synthesis of Complex Molecular Structures

The derivatives of 6-(4-Chlorophenyl)picolinic acid are used in the synthesis of complex molecular structures like Schiff base complexes, metal coordination polymers, and other molecular assemblies. These compounds are crucial in the field of synthetic chemistry and material science (Gu et al., 2017).

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMADCMXBNACFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647062 | |

| Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)picolinic acid | |

CAS RN |

135432-77-8 | |

| Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)